molecular formula C17H24ClNO5S B369473 Ethyl 1-(4-chloro-3-propoxyphenyl)sulfonylpiperidine-3-carboxylate CAS No. 886140-70-1

Ethyl 1-(4-chloro-3-propoxyphenyl)sulfonylpiperidine-3-carboxylate

Cat. No.: B369473
CAS No.: 886140-70-1
M. Wt: 389.9g/mol
InChI Key: YKWUBPJLKVJGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-chloro-3-propoxyphenyl)sulfonylpiperidine-3-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group, a sulfonyl group, and a chloropropoxybenzene moiety

Properties

CAS No.

886140-70-1

Molecular Formula

C17H24ClNO5S

Molecular Weight

389.9g/mol

IUPAC Name

ethyl 1-(4-chloro-3-propoxyphenyl)sulfonylpiperidine-3-carboxylate

InChI

InChI=1S/C17H24ClNO5S/c1-3-10-24-16-11-14(7-8-15(16)18)25(21,22)19-9-5-6-13(12-19)17(20)23-4-2/h7-8,11,13H,3-6,9-10,12H2,1-2H3

InChI Key

YKWUBPJLKVJGJT-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)OCC)Cl

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)OCC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-chloro-3-propoxyphenyl)sulfonylpiperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides.

    Attachment of the Chloropropoxybenzene Moiety: This step involves the reaction of the piperidine derivative with 4-chloro-3-propoxybenzene under suitable conditions to form the desired product.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chloro-3-propoxyphenyl)sulfonylpiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

Ethyl 1-(4-chloro-3-propoxyphenyl)sulfonylpiperidine-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-chloro-3-propoxyphenyl)sulfonylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-(4-chloro-3-propoxyphenyl)sulfonylpiperidine-3-carboxylate can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, which lacks the additional functional groups present in the target compound.

    Piperidine-3-carboxylate: A simpler derivative with only the carboxylate group.

    Sulfonylpiperidines: Compounds with similar sulfonyl groups but different substituents on the piperidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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